Aniline, 3,5-bis(3-tolyloxy)-
Description
Aniline, 3,5-bis(3-tolyloxy)- is a substituted aniline derivative featuring two 3-tolyloxy (methylphenoxy) groups at the 3 and 5 positions of the benzene ring. The tolyloxy substituents introduce steric bulk and electron-donating effects via the oxygen atom’s lone pairs, which influence the compound’s electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4g/mol |
IUPAC Name |
3,5-bis(3-methylphenoxy)aniline |
InChI |
InChI=1S/C20H19NO2/c1-14-5-3-7-17(9-14)22-19-11-16(21)12-20(13-19)23-18-8-4-6-15(2)10-18/h3-13H,21H2,1-2H3 |
InChI Key |
OOMWZLXBHDOBFI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC2=CC(=CC(=C2)N)OC3=CC=CC(=C3)C |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=CC(=C2)N)OC3=CC=CC(=C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- Aniline, 3,5-bis(3-tolyloxy)-: The 3-tolyloxy groups are electron-donating due to the oxygen’s lone pairs, increasing electron density on the aromatic ring.
3,5-Bis(trifluoromethyl)aniline (CAS 328-74-5) :
Trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, reducing electron density on the ring and decreasing basicity of the amine group. This makes the compound less reactive toward electrophiles but more stable under acidic conditions .- Nitro-Substituted Anilines (e.g., meta-nitro aniline): Nitro (-NO₂) groups are electron-withdrawing, further deactivating the ring and directing electrophilic substitution to meta positions. Such derivatives exhibit lower solubility in polar solvents compared to tolyloxy-substituted analogs .
Physical and Chemical Properties
Key Research Findings
- Electronic Modulation: Substituents like -CF₃ or -NO₂ drastically alter electronic properties compared to tolyloxy groups. For instance, trifluoromethylation reduces basicity by 2–3 orders of magnitude relative to electron-donating substituents .
Synthetic Flexibility : Tolyloxy groups offer synthetic versatility for further functionalization (e.g., alkylation or sulfonation), whereas -CF₃ groups are typically inert, limiting downstream modifications .
Q & A
Q. What synthetic strategies are effective for preparing 3,5-bis(3-tolyloxy)aniline?
A multi-step synthesis approach is typically employed. For example:
- Friedel-Crafts acylation : React nitrobenzene derivatives with 3-tolyloxy groups using Lewis acid catalysts (e.g., AlCl₃) to introduce substituents.
- Nitro reduction : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C) or chemical reductants (e.g., SnCl₂/HCl).
- Protection/deprotection : Use temporary protecting groups (e.g., acetyl) to prevent side reactions during functionalization steps. Similar methodologies were applied in synthesizing 3,5-bis(4-hydroxybenzoyl)aniline derivatives .
Q. Which spectroscopic techniques are critical for characterizing 3,5-bis(3-tolyloxy)aniline?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and electronic environments.
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve molecular geometry using programs like SHELXL (for small-molecule refinement) .
- UV-Vis/fluorescence spectroscopy : Assess electronic transitions and photophysical behavior.
Q. How do steric and electronic effects of 3-tolyloxy substituents influence reactivity?
The bulky 3-tolyloxy groups impose steric hindrance, affecting:
- Reaction kinetics : Slower nucleophilic substitution due to hindered access to the aromatic ring.
- Electronic effects : Electron-donating methoxy groups alter the ring’s electron density, directing electrophilic substitution to specific positions. Comparative studies on trifluoromethyl-substituted anilines highlight similar steric/electronic interplay .
Advanced Research Questions
Q. How can conflicting photoluminescence data in substituted anilines be resolved?
Contradictory emission profiles (e.g., dual luminescence) may arise from impurities or excited-state interactions. To address this:
- Purification : Use column chromatography or recrystallization to isolate pure compounds.
- Control experiments : Synthesize structurally analogous compounds (e.g., 32 and 33 in Wenger’s study) to isolate intrinsic emission properties.
- Time-resolved spectroscopy : Distinguish short-lived vs. long-lived excited states (e.g., ²LMCT vs. ³MLCT transitions) .
Q. What experimental design considerations optimize catalytic applications of 3,5-bis(3-tolyloxy)aniline derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky aromatic amines.
- Catalyst compatibility : Test transition-metal catalysts (e.g., Pd, Cu) for coupling reactions, considering steric constraints.
- Substrate scope : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) to evaluate catalytic efficiency. Refer to methodologies in hyperbranched polymer synthesis using AB₂ monomers for analogous optimization strategies .
Q. How can computational methods complement experimental data for this compound?
- DFT calculations : Predict molecular orbitals, charge distribution, and transition states for reactions.
- MD simulations : Model supramolecular assembly driven by π-π stacking or hydrogen bonding.
- Spectroscopic modeling : Simulate UV-Vis/fluorescence spectra to validate experimental observations. Studies on Fe(III) complexes with imidazole ligands demonstrate the utility of computational validation for photophysical anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
